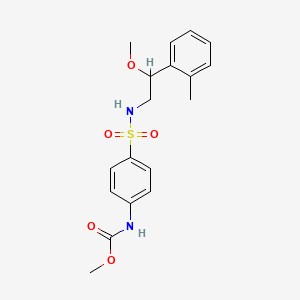

methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

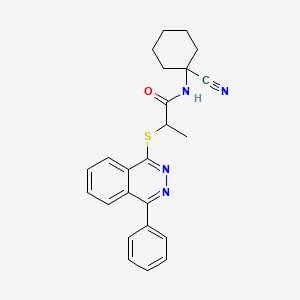

The compound "methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate" is a chemically synthesized molecule that appears to be related to the field of medicinal chemistry and drug development. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and the general context of carbamate and sulfamate chemistry, which is relevant to the understanding of the target compound.

Synthesis Analysis

The synthesis of related sulfamates has been described, where phenolic O-sulfamates are protected using 2,4-dimethoxybenzyl groups to enhance their stability against various conditions such as oxidation, reduction, and nucleophilic attacks . This strategy allows for a more flexible approach in the multi-step synthesis of phenolic O-sulfamates, which could be analogous to the synthesis of the target compound.

Molecular Structure Analysis

Although the exact molecular structure of "this compound" is not provided, the structure of similar compounds has been determined using X-ray diffraction . These studies reveal the presence of hydrogen bonds forming one-dimensional zigzag molecular chains and three-dimensional networks, which could also be a feature in the target compound, contributing to its stability and potential biological activity.

Chemical Reactions Analysis

The papers describe various chemical reactions involving carbamate compounds. For instance, the oxidation of methyl (4-acetylphenyl)carbamate leads to the formation of methyl [4-(oxoacetyl)phenyl]carbamate, which can further react with different reagents to yield a variety of products . Similarly, the target compound may undergo specific chemical transformations that could be useful in synthesizing new derivatives with potential medicinal properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound are not directly discussed in the provided papers. However, the stability of related N-protected sulfamates under different conditions suggests that the target compound may also exhibit stability, which is crucial for its potential use in medicinal chemistry . The reactivity of similar carbamate compounds with various reagents indicates that the target compound might also have diverse reactivity, which could be exploited in drug development .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthetic Pathways : Research has explored the synthesis of various carbamate derivatives, including methods for creating chiral isomers and reactions involving lithiation. For instance, the synthesis of chiral isomers of ethyl carbamate derivatives has shown that S- and R-isomers exhibit different biological activities, highlighting the importance of stereochemistry in medicinal chemistry applications (C. Temple & G. Rener, 1992). Similarly, directed lithiation processes have been employed to doubly lithiate N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, yielding high yields of substituted products (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).

Modifications and Transformations : Studies on the biological and nonbiological modifications of carbamates, including methylcarbamate insecticides, have provided insights into their hydrolysis, oxidation, dealkylation, and conjugation pathways, forming various metabolites and derivatives (Knaak Jb, 1971). These findings are crucial for understanding the environmental fate and biological activity of these compounds.

Potential Medicinal Chemistry Applications

Antimicrobial Activity : The exploration of carbamate derivatives for antimicrobial applications has led to the synthesis of compounds with significant antibacterial properties. This research underscores the potential of carbamate derivatives as scaffolds for developing new antimicrobial agents (Bhimagouda S. Patil et al., 2010).

Drug Delivery Systems : The reversible attachment of methoxypoly(ethylene glycol) to amino-containing substrates through a benzyl carbamate linkage indicates the potential of carbamates in creating detachable poly(ethylene glycol) conjugates for drug delivery applications. This approach enables the synthesis of lipopolymers that can incorporate into liposomes for targeted drug delivery, highlighting the versatility of carbamate chemistry in developing sophisticated drug delivery systems (S. Zalipsky et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

methyl N-[4-[[2-methoxy-2-(2-methylphenyl)ethyl]sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-13-6-4-5-7-16(13)17(24-2)12-19-26(22,23)15-10-8-14(9-11-15)20-18(21)25-3/h4-11,17,19H,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCXICUCPMHJAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)

![Methyl 3-({[4-(benzyloxy)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3018729.png)

![6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-azetidine](/img/structure/B3018734.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3018735.png)

![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018736.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B3018738.png)

![[6-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B3018739.png)

![2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B3018741.png)